Diclofenac epolamine

概要

説明

ジクロフェナクエポラミンは、痛みと炎症の治療に一般的に使用される非ステロイド系抗炎症薬(NSAID)です。 これはフェニル酢酸誘導体であり、関節炎、捻挫、肉離れなどのさまざまな状態に関連する痛みと炎症を軽減する効果で知られています 。 ジクロフェナクエポラミンは、局所パッチや経口カプセルなど、さまざまな製剤で入手できます .

準備方法

合成経路と反応条件

ジクロフェナクエポラミンの合成には、ジクロフェナク酸とエポラミンを反応させることが含まれます。ジクロフェナク酸は、最初に2,6-ジクロロアニリンとフェニル酢酸を反応させることによって調製されます。 得られたジクロフェナク酸は、次にエポラミンと反応させてジクロフェナクエポラミンを形成します .

工業的生産方法

ジクロフェナクエポラミンの工業生産は、通常、上記と同様の反応条件を用いた大規模合成を含みます。このプロセスには、ジクロフェナク酸の調製、それに続くエポラミンとの反応が含まれます。 最終生成物はその後、精製され、局所パッチや経口カプセルなどのさまざまな剤形に製剤化されます .

化学反応の分析

Metabolic Pathways

Diclofenac epolamine is metabolized through oxidation and conjugation , yielding both active and inactive metabolites:

Oxidation

-

Primary metabolite : 4'-hydroxy diclofenac (weakly active, ~1/30th the potency of diclofenac), formed via CYP2C9-mediated oxidation .

-

Minor metabolites :

Conjugation

-

Glucuronidation : Mediated by UGT2B7, forming acylglucuronides .

-

Taurine conjugation : Observed in secondary metabolic pathways .

Enzymatic Reactions

Key enzymes involved in this compound metabolism:

| Enzyme | Role | Metabolite Produced |

|---|---|---|

| CYP2C9 | Primary oxidative metabolism | 4'-hydroxy diclofenac |

| CYP3A4 | Minor oxidation | 5-hydroxy, 3'-hydroxy |

| UGT2B7 | Glucuronidation | Acylglucuronides |

| Sulfotransferases | Sulfate conjugation | Sulfate conjugates |

Excretion Pathways

This compound is eliminated via:

The terminal half-life of diclofenac post-metabolism is 25.8–33 hours , reflecting prolonged systemic exposure to metabolites .

Systemic Exposure by Administration Route

| Parameter | Oral Diclofenac Sodium | Topical this compound |

|---|---|---|

| C<sub>max</sub> | 9640 ng/mL | 3.5 ng/mL |

| Tissue Penetration | Wide distribution | Localized to applied area |

Metabolite Concentrations in Plasma

| Metabolite | Plasma Concentration (Mean ± SD) |

|---|---|

| 4'-hydroxy diclofenac | 4199.6 ± 1707.1 pg/mL |

| Free diclofenac (muscle) | 164.9 ± 250.5 pg/mL |

Analytical Methods

-

LC-MS/MS : Quantifies diclofenac and metabolites with a lower quantification limit (LQL) of 150 pg/mL .

-

EIA Kits : Detect prostaglandin metabolites (e.g., PGE<sub>2</sub>, 8-iso-PGF<sub>2α</sub>) in microdialysates .

Clinical Implications

-

Topical vs. oral use : Topical application reduces systemic exposure (C<sub>max</sub> ~100x lower than oral) , minimizing adverse effects .

-

Drug interactions : Concurrent aspirin use reduces NSAID protein binding but does not alter free NSAID clearance .

This compound’s metabolic profile underscores its efficacy and safety in localized treatments, with controlled systemic absorption and predictable elimination pathways.

科学的研究の応用

Pain Management in Soft Tissue Injuries

The primary application of diclofenac epolamine is in the management of acute pain due to minor soft tissue injuries, such as sprains, strains, and contusions. Clinical trials have demonstrated significant efficacy in reducing pain levels:

- A randomized controlled trial involving 418 patients showed that the this compound patch significantly reduced pain scores compared to placebo, with a median time to pain resolution being shorter by approximately two days .

- Another study focused on acute ankle sprains indicated that patients treated with the diclofenac patch experienced a 20% reduction in pain intensity on movement compared to those receiving placebo .

Efficacy in Specific Conditions

This compound has also been evaluated for its effectiveness in various specific conditions:

- Knee Osteoarthritis : Studies have shown significant pain relief in patients with knee osteoarthritis after using the diclofenac patch. Pain reduction was noted as early as one hour post-application, with sustained effects over time .

- Shoulder Periarthritis and Lateral Epicondylitis : The patch has been applied successfully in treating shoulder periarthritis and lateral epicondylitis, showing favorable outcomes in pain relief and functional improvement .

Safety and Tolerability

The safety profile of this compound is generally favorable. Most studies report low incidence rates of adverse events, primarily localized skin reactions such as pruritus or rash. In clinical trials, about 80% of patients rated tolerability as good or excellent . Importantly, systemic side effects typical of oral NSAIDs, such as gastrointestinal bleeding or ulcers, have not been reported with the topical application of this compound .

Pharmacokinetics

The pharmacokinetic properties of this compound support its use as a topical agent:

- Studies indicate that after application of the patch, diclofenac is absorbed locally with minimal systemic absorption—approximately 1% bioavailability compared to oral administration .

- Peak plasma concentrations occur approximately 4.5 hours post-application, demonstrating localized action without significant systemic effects .

Pooled Analysis of Clinical Trials

A pooled analysis from multiple studies involving over 1,300 participants concluded that this compound significantly reduces pain associated with minor soft tissue injuries compared to placebo. The findings reinforced its efficacy across different patient demographics and injury types .

Long-term Efficacy Studies

Long-term studies have also evaluated the effectiveness and safety of diclofenac patches over extended periods (up to 14 days), consistently showing improved outcomes in pain management without increasing adverse effects compared to traditional NSAID therapies .

作用機序

ジクロフェナクエポラミンは、シクロオキシゲナーゼ-1(COX-1)およびシクロオキシゲナーゼ-2(COX-2)酵素の活性を阻害することによって効果を発揮します。これらの酵素は、炎症と痛みの重要な媒介物質であるプロスタグランジンの産生に関与しています。 COX-1とCOX-2を阻害することによって、ジクロフェナクエポラミンはプロスタグランジンの産生を減らし、それによって痛みと炎症を軽減します .

類似の化合物との比較

類似の化合物

ジクロフェナクエポラミンに類似した化合物には、以下のような他のNSAIDが含まれます。

- イブプロフェン

- ナプロキセン

- ケトプロフェン

- インドメタシン

- ピロキシカム

独自性

ジクロフェナクエポラミンは、エポラミン塩としての独自の製剤により、NSAIDの中でユニークです。これは、その溶解性とバイオアベイラビリティを向上させます。 この独自の製剤により、局所および経口投与が効果的に行え、最小限の全身副作用で標的となる痛みを軽減できます .

類似化合物との比較

Similar Compounds

Similar compounds to diclofenac epolamine include other NSAIDs such as:

Uniqueness

This compound is unique among NSAIDs due to its specific formulation as an epolamine salt, which enhances its solubility and bioavailability. This unique formulation allows for effective topical and oral administration, providing targeted pain relief with minimal systemic side effects .

生物活性

Diclofenac epolamine, commonly known under the brand name Flector, is a topical formulation of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used for the management of pain associated with various musculoskeletal conditions. The biological activity of this compound is characterized by its analgesic, anti-inflammatory, and potential anticancer properties. This article reviews the existing literature on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.

Pharmacodynamics

Diclofenac exerts its effects primarily through inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the synthesis of prostaglandins involved in inflammation and pain signaling. The unique formulation of this compound allows for localized delivery to the affected tissues while minimizing systemic exposure.

Key Mechanisms of Action:

- COX Inhibition: Reduces the production of pro-inflammatory prostaglandins.

- Cyclooxygenase-Independent Mechanisms: Includes inhibition of phospholipase A2, modulation of PPARγ activity, and interference with NMDA receptor pathways .

- Anticancer Properties: Emerging evidence suggests that diclofenac may inhibit tumor cell growth via both COX-dependent and independent mechanisms, indicating potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound is distinguished by its topical application route, which results in minimal systemic absorption compared to oral formulations.

The data indicate that after applying a Flector patch, significant pain relief occurs locally without substantial systemic effects. For instance, studies have shown that plasma concentrations remain low even after prolonged use, with no reported gastrointestinal side effects typical of NSAIDs .

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in treating localized pain conditions:

- Knee Osteoarthritis: In a study involving 155 patients, significant pain reduction was noted within one hour of patch application, with sustained effects observed over several hours compared to placebo .

- Acute Ankle Sprains: A trial with 274 participants showed similar results, with significant pain relief achieved at three hours post-application .

Case Study: Pediatric Population

A recent open-label study assessed the safety and efficacy of this compound in children aged 6–16 years with minor soft tissue injuries. The study found that:

- Pain Reduction: Greater in younger patients (ages 6-11) compared to older adolescents (ages 12-16) (p < 0.011).

- Systemic Exposure: Plasma concentrations were significantly lower than those observed with oral administration (1.83 ng/mL vs. 1.46 ng/mL) at initial assessment .

Safety Profile

The safety profile of this compound is favorable when compared to traditional NSAIDs. Clinical data indicate:

- Minimal systemic absorption leads to a low incidence of adverse effects.

- No serious drug-related gastrointestinal complications have been reported over extensive use periods .

- Local tolerability remains high, with most adverse events being mild and transient (e.g., faint redness at the application site) .

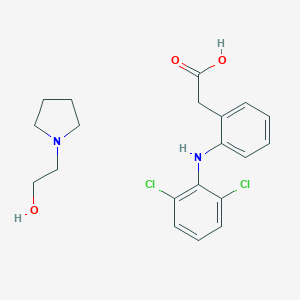

特性

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCERVXIINVUMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152531 | |

| Record name | Diclofenac epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119623-66-4 | |

| Record name | Diclofenac epolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac epolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac epolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC EPOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。